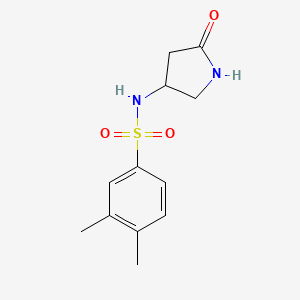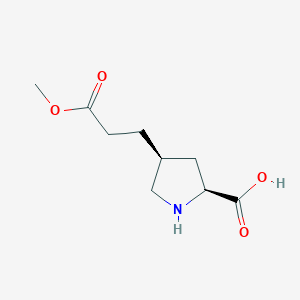
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid, also known as 3-MOPPCA, is a compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound is a pyrrolidine derivative that has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid involves the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It also inhibits the production of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also activates the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has neuroprotective effects and has been found to improve memory and cognitive function in animal models of Alzheimer's disease. This compound has also been found to improve glucose and lipid metabolism, which may be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis method.
Direcciones Futuras
There are several future directions for the research on (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid. One of the directions is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and diabetes. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, there is a need for more studies on the safety and toxicity of this compound in human subjects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid.
Métodos De Síntesis
The synthesis method of (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid involves the reaction between 3-methoxyacryloyl chloride and (S)-proline. The reaction takes place in the presence of a suitable base and a solvent. The product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to have various pharmacological properties, such as anti-inflammatory, anti-cancer, and anti-viral activities. It has also shown potential in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
(2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-8(11)3-2-6-4-7(9(12)13)10-5-6/h6-7,10H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZMAPIYTUKCQD-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1C[C@H](NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138040772 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2648484.png)
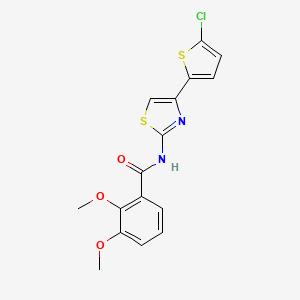

![(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride](/img/structure/B2648487.png)
![1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2648490.png)
![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)
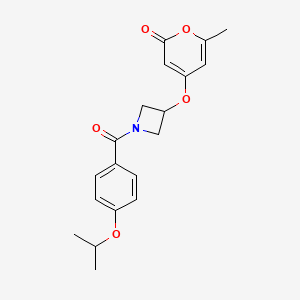

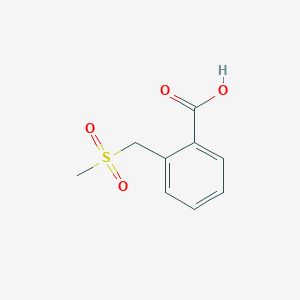
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2648497.png)
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)

